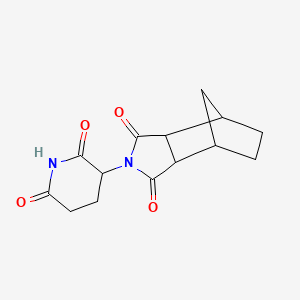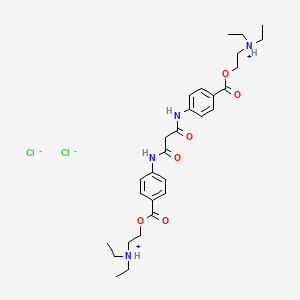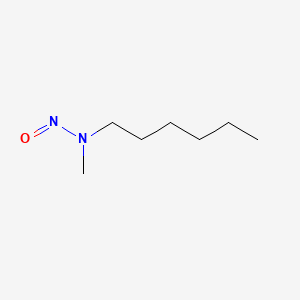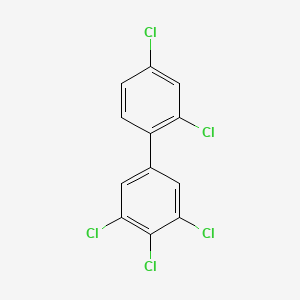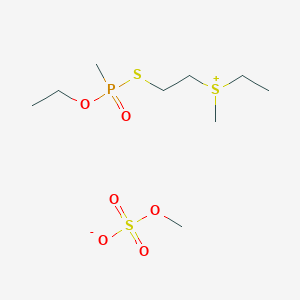
O-Ethyl S-(beta-ethylthioethyl)(methyl)thiophosphonate methosulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Ethyl S-(beta-ethylthioethyl)(methyl)thiophosphonate methosulfate is a chemical compound with the molecular formula C2H6O2S It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
O-Ethyl S-(beta-ethylthioethyl)(methyl)thiophosphonate methosulfate can be synthesized through several methods. One common synthetic route involves the reaction of methanol with sulfur trioxide, followed by the addition of a methylating agent. The reaction conditions typically require a controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, methylsulfomethylate is produced using large-scale reactors that allow for precise control of reaction conditions. The process often involves the use of catalysts to increase the efficiency of the reaction and reduce the production time. The final product is then purified through distillation or other separation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
O-Ethyl S-(beta-ethylthioethyl)(methyl)thiophosphonate methosulfate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in the reactions of methylsulfomethylate include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed.
Major Products Formed
The major products formed from the reactions of methylsulfomethylate depend on the type of reaction and the reagents used. For example, oxidation reactions may produce sulfonic acids, while reduction reactions may yield sulfides.
Scientific Research Applications
O-Ethyl S-(beta-ethylthioethyl)(methyl)thiophosphonate methosulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: It is studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory agent.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of methylsulfomethylate involves its interaction with specific molecular targets and pathways. It can act as an oxidizing or reducing agent, depending on the reaction conditions. The compound’s effects are mediated through its ability to donate or accept electrons, which can influence various biochemical processes.
Comparison with Similar Compounds
O-Ethyl S-(beta-ethylthioethyl)(methyl)thiophosphonate methosulfate can be compared with other similar compounds, such as dimethyl sulfone and methyl sulfonate. These compounds share some structural similarities but differ in their chemical properties and applications. For example, dimethyl sulfone is commonly used as a dietary supplement, while methyl sulfonate is used in industrial applications.
List of Similar Compounds
- Dimethyl sulfone
- Methyl sulfonate
- Ethylsulfomethylate
This compound stands out due to its unique combination of properties, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
2562-54-1 |
|---|---|
Molecular Formula |
C9H23O6PS3 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
2-[ethoxy(methyl)phosphoryl]sulfanylethyl-ethyl-methylsulfanium;methyl sulfate |
InChI |
InChI=1S/C8H20O2PS2.CH4O4S/c1-5-10-11(3,9)12-7-8-13(4)6-2;1-5-6(2,3)4/h5-8H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
AUACWHVUVIIDOR-UHFFFAOYSA-M |
SMILES |
CCOP(=O)(C)SCC[S+](C)CC.COS(=O)(=O)[O-] |
Canonical SMILES |
CCOP(=O)(C)SCC[S+](C)CC.COS(=O)(=O)[O-] |
Synonyms |
GD-42 methylsulfomethylate O-ethyl S-(beta-ethylthioethyl)(methyl)thiophosphonate methosulfate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Diphenyl-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione](/img/structure/B1207826.png)
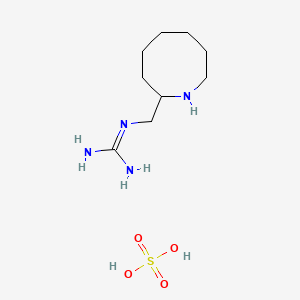
![1-[(2R,3S,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1207830.png)

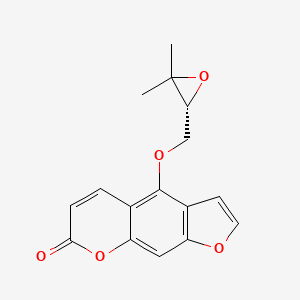
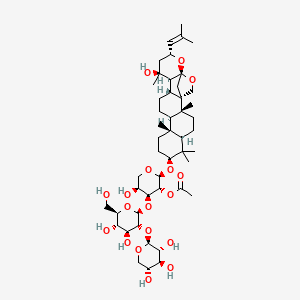
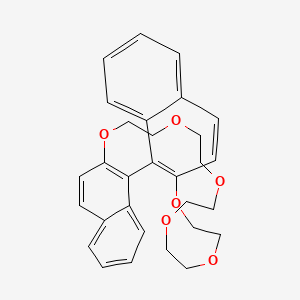
![3-(4-Nitro-benzyloxy)-7,8,9,10-tetrahydro-benzo[c]chromen-6-one](/img/structure/B1207841.png)
